N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
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Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a useful research compound. Its molecular formula is C24H20N2O2S and its molecular weight is 400.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
A similar compound, amitraz, interacts withalpha-adrenergic receptors and octopamine receptors in the central nervous system .
Mode of Action
The compound’s mode of action involves alpha-adrenergic agonist activity , interaction with octopamine receptors of the central nervous system, and inhibition of monoamine oxidases and prostaglandin synthesis . This leads to overexcitation, and consequently paralysis and death in insects .
Biochemical Pathways
The related compound amitraz affects pathways involvingalpha-adrenergic receptors , octopamine receptors , monoamine oxidases , and prostaglandin synthesis .
Pharmacokinetics
The related compound amitraz is known to be volatile and almost insoluble in water .
Result of Action
The related compound amitraz leads to overexcitation, and consequently paralysis and death in insects .
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-16-8-13-21(17(2)14-16)22-15-29-24(25-22)26-23(27)18-9-11-20(12-10-18)28-19-6-4-3-5-7-19/h3-15H,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJUYWMTBZTSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.